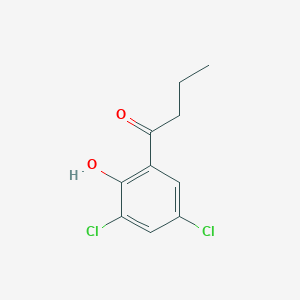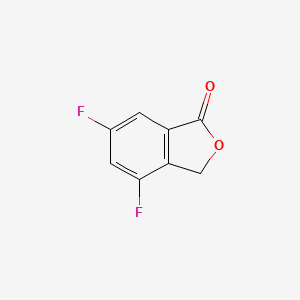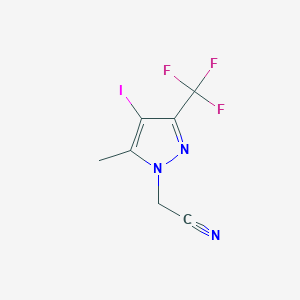
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom, a methyl group, and a trifluoromethyl group attached to the pyrazole ring, along with an acetonitrile group.
准备方法
The synthesis of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-5-(trifluoromethyl)pyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring. The resulting 4-iodo-3-methyl-5-(trifluoromethyl)pyrazole can then be reacted with acetonitrile under appropriate conditions to yield the target compound .
化学反应分析
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biological studies.
作用机制
The mechanism of action of 2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the iodine, methyl, and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
2-(4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile can be compared with other similar compounds, such as:
4-iodo-3-methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the acetonitrile group, which may affect its reactivity and applications.
3-methyl-5-(trifluoromethyl)-1H-pyrazole:
2-(4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile: Contains a chlorine atom instead of iodine, which can lead to different reactivity and biological activity.
属性
分子式 |
C7H5F3IN3 |
|---|---|
分子量 |
315.03 g/mol |
IUPAC 名称 |
2-[4-iodo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C7H5F3IN3/c1-4-5(11)6(7(8,9)10)13-14(4)3-2-12/h3H2,1H3 |
InChI 键 |
GUHQFTMNALRRFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC#N)C(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




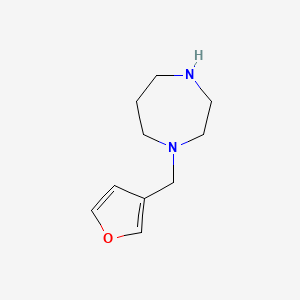

![(2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl)methanamine](/img/structure/B13333747.png)

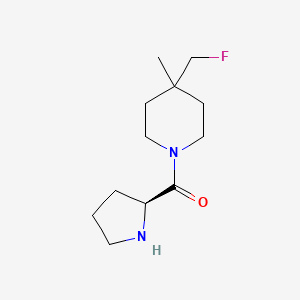
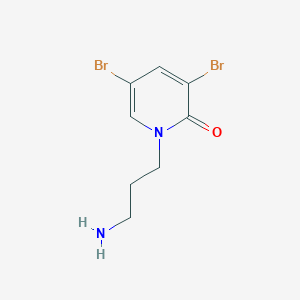

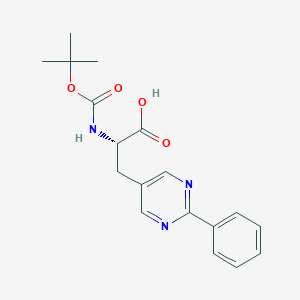
![3-[(Azetidin-1-yl)methyl]azetidine](/img/structure/B13333799.png)
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
